2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Overview
Description
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone is a natural product found in Rhodomyrtus tomentosa with data available.
Scientific Research Applications
Ring Size and Regioselective Oxidative Coupling
Research has shown that the size of the heterocyclic ring in compounds like 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone can determine the regioselectivity during oxidative coupling processes. The oxidation of similar compounds has led to the formation of products resulting solely from oxidation at certain methyl groups, indicating the influence of ring size on chemical reactions (Dean & Orabi, 1983).
Synthesis and Modification of Benzofuran Derivatives
The synthesis of benzofuro[2,3-b]benzofuran derivatives, which are structurally related to 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl, has been explored. Techniques involving bromination and dehydrobromination have been used to create these derivatives, demonstrating methods to modify and create structurally complex compounds (Nanbu et al., 1975).
Synthetic Studies of Sesamol Derivatives
In the field of sesamol derivatives, which are analogous to the compound , dehydration techniques have been applied to synthesize specific derivatives. This showcases the chemical processes involved in manipulating compounds structurally related to 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl (Fukui, Nakayama, & Tanaka, 1969).
Application in Polymer Science
Compounds like 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl have been used in the synthesis of donor-acceptor polymers. For instance, the preparation of 5a,10b-dihydrobenzofuro[2,3-b]benzofuran-2,9-dicarbaldehyde has been integral in creating polymers with good glass transition temperatures. This shows the application of such compounds in creating advanced materials (Namazi et al., 2001).
Synthesis of Bioactive Benzofuran Derivatives
The synthesis of benzofuran derivatives has been explored for their bioactivity. Research on the acylation of specific benzofurans and subsequent transformations into various derivatives indicates the potential pharmaceutical applications of these compounds (Kawase, Nanbu, & Miyoshi, 1968).
properties
IUPAC Name |
2,2,4,4,7,7,9,9-octamethyl-5a-propan-2-yl-10bH-[1]benzofuro[2,3-b][1]benzofuran-1,3,8,10-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-11(2)25-14(12-15(26)21(3,4)19(28)23(7,8)17(12)30-25)13-16(27)22(5,6)20(29)24(9,10)18(13)31-25/h11,14H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYCGXVBRNSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(C3=C(O1)C(C(=O)C(C3=O)(C)C)(C)C)C4=C(O2)C(C(=O)C(C4=O)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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